Alborixin
Overview
Description
Alborixin is a polycyclic polyether ionophorous antibiotic that was first isolated from cultures of a strain of Streptomyces albus. It exhibits significant activity against Gram-positive bacteria and fungi. This compound has been identified as a potent inducer of autophagy, making it a promising candidate for therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alborixin is typically isolated from the mycelium of Streptomyces albus. The isolation process involves several steps:
- The mycelium is extracted with ethanol.
- The ethanolic extracts are concentrated and dissolved in water.
- The aqueous solution is extracted with ether and then evaporated to obtain a brown oil.
- The brown oil is subjected to silica gel chromatography using various solvent systems (e.g., dioxane-hexane, ether-hexane) to yield active fractions.
- The active fractions are evaporated to obtain a white amorphous powder .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces albus in bioreactors, followed by extraction and purification using the methods described above. The process is optimized to maximize yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Alborixin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the polyether structure of this compound.
Substitution: this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions are various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Alborixin has diverse applications in scientific research:
Chemistry: Used as a model compound to study ionophorous antibiotics and their interactions with metal ions.
Medicine: Explored as a potential therapeutic agent due to its antibacterial, antifungal, and anticancer properties
Industry: Utilized in the development of new antibiotics and as a tool in biochemical research.
Mechanism of Action
Alborixin exerts its effects by inducing autophagy through the inhibition of the phosphoinositide 3-kinase (PI3K)-AKT pathway. This inhibition leads to the activation of autophagy-related proteins such as Beclin 1, ATG5, and ATG7, and increases lysosomal activities. The induction of autophagy by this compound results in the clearance of amyloid beta in microglia and primary neuronal cells, making it a potential therapeutic lead for Alzheimer’s disease .
Comparison with Similar Compounds
- Monensin
- Nigericin
- Lasalocid
- Grisorixin
- Salinomycin
- Septamycin
- Lonomycin
Comparison: Alborixin is unique among ionophorous antibiotics due to its potent ability to induce autophagy and clear amyloid beta, which is not a common feature among other similar compounds. While other ionophores like monensin and nigericin are primarily known for their antibacterial and antifungal properties, this compound’s potential therapeutic application in neurodegenerative diseases sets it apart .
Properties
IUPAC Name |
(2R)-2-[(2S,3S,5R,6S)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,5S)-5-[(2R,3R,5S)-5-[(2R,5R,6S)-6-ethyl-5-hydroxy-5-methyloxan-2-yl]-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84O14/c1-13-38-43(10,53)18-17-39(58-38)44(11)23-30(7)48(56,62-44)45(12)19-16-35(59-45)41(50)47(55)29(6)21-26(3)37(61-47)24-46(54)28(5)14-15-34(60-46)31(8)33(49)22-36-25(2)20-27(4)40(57-36)32(9)42(51)52/h25-41,49-50,53-56H,13-24H2,1-12H3,(H,51,52)/t25-,26+,27+,28+,29-,30-,31+,32-,33-,34-,35+,36+,37-,38+,39-,40+,41-,43-,44+,45+,46-,47-,48-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDHGOLBPBWCNJ-GXXSWWTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6C(CC(C(O6)C(C)C(=O)O)C)C)O)C)O)C)C)O)O)C)O)C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@](CC[C@@H](O1)[C@@]2(C[C@H]([C@@](O2)([C@@]3(CC[C@H](O3)[C@H]([C@]4([C@@H](C[C@@H]([C@H](O4)C[C@@]5([C@H](CC[C@@H](O5)[C@@H](C)[C@@H](C[C@H]6[C@@H](C[C@@H]([C@H](O6)[C@@H](C)C(=O)O)C)C)O)C)O)C)C)O)O)C)O)C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701035449 | |
Record name | Alborixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701035449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57760-36-8 | |
Record name | Alborixin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57760-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alborixin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057760368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alborixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701035449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALBORIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I21L1W8NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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